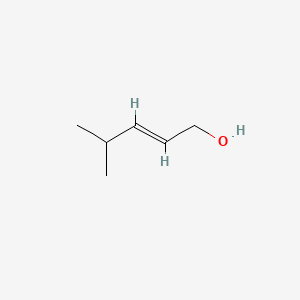

2-Penten-1-ol, 4-methyl-

Description

BenchChem offers high-quality 2-Penten-1-ol, 4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Penten-1-ol, 4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5362-55-0 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(E)-4-methylpent-2-en-1-ol |

InChI |

InChI=1S/C6H12O/c1-6(2)4-3-5-7/h3-4,6-7H,5H2,1-2H3/b4-3+ |

InChI Key |

BRYMKDNCWBMHIF-ONEGZZNKSA-N |

Isomeric SMILES |

CC(C)/C=C/CO |

Canonical SMILES |

CC(C)C=CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-Methyl-2-penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 4-methyl-2-penten-1-ol, a valuable unsaturated alcohol in organic synthesis. This document focuses on providing detailed experimental data, protocols, and visual representations of its chemical behavior to support research and development activities.

Chemical and Physical Properties

4-Methyl-2-penten-1-ol is an organic compound with the molecular formula C₆H₁₂O and a molecular weight of approximately 100.16 g/mol .[1][2] It exists as two geometric isomers, (2E)-4-methyl-2-penten-1-ol and (2Z)-4-methyl-2-penten-1-ol, due to the presence of a carbon-carbon double bond. The physical and chemical properties can vary between these isomers. While experimentally determined values for each specific isomer are not consistently available across all properties, a collection of computed and reported data is presented below. A related positional isomer, 4-methyl-4-penten-2-ol, is also included for comparative purposes.

Table 1: General and Computed Properties of 4-Methyl-2-penten-1-ol and its Isomers

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| CAS Number (Unspecified Isomer) | 5362-55-0 | [1] |

| CAS Number ((2E)-isomer) | 69143-05-1 | [2] |

| CAS Number ((2Z)-isomer) | 82290-65-1 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

| Complexity | 55.2 | [1][2] |

Table 2: Physical Properties of 4-Methyl-penten-ol Isomers

| Property | 4-Methyl-4-penten-2-ol | Source |

| Boiling Point | 134-136 °C | [4] |

| Density | 0.827 g/cm³ | [4] |

| Solubility | Soluble in ethanol and ether, slightly soluble in water. | [4] |

Synthesis Protocols

The synthesis of 4-methyl-2-penten-1-ol can be achieved through various established organic chemistry methodologies. Common approaches include the Grignard reaction and aldol condensation, followed by reduction.[5] Below is a detailed experimental protocol for the synthesis of a related isomer, 4-methyl-4-penten-2-ol, which illustrates a common synthetic strategy in this chemical family.

Experimental Protocol: Synthesis of 4-Methyl-4-penten-2-ol

This protocol describes the synthesis of 4-methyl-4-penten-2-ol and its isomer 4-methyl-3-en-2-pentanol from acetaldehyde and isobutylene.

Materials:

-

Acetaldehyde in toluene solution (40% mass fraction, 440.0 g, containing 4 mol of acetaldehyde)

-

Toluene (800 g)

-

HSiW-V₂O₅-SiO₂ solid acid catalyst (20 g, HSiW loading 5 wt%, V₂O₅ loading 0.1 wt%)

-

Isobutylene

-

2000 ml autoclave (316L material) with mechanical stirring and thermostat

Procedure:

-

The 2000 ml autoclave is charged with the acetaldehyde in toluene solution, additional toluene, and the solid acid catalyst.[6]

-

The autoclave is sealed, and isobutylene is slowly introduced into the reaction system until the pressure reaches 0.60 MPa (approximately 6 mol).[6]

-

The reaction mixture is heated to 120°C with a stirring speed of 800 rpm.[6]

-

The progress of the reaction is monitored by taking samples every hour for analysis by gas chromatography.[6]

-

After approximately 5 hours, the reaction is terminated upon complete conversion of acetaldehyde as indicated by gas chromatography.[6]

-

Excess isobutylene is recovered for future use.[6]

-

The autoclave is disassembled, and the reaction liquid is pumped out and filtered to recover the catalyst.[6]

-

The filtrate is subjected to rectification to separate the toluene and yield a mixture of 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol (383 g, 95.7% yield). The molar ratio of the two isomers is approximately 4:1.[6]

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (Z)-4-methylpent-2-en-1-ol|lookchem [lookchem.com]

- 4. Solved Mechanisms. When (Z)-4-methylpent-2-en-1-ol is | Chegg.com [chegg.com]

- 5. Buy 2-Penten-1-ol, 4-methyl-, (2E)- (EVT-14596212) | 69143-05-1 [evitachem.com]

- 6. 4-METHYL-4-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Physical Properties of 4-Methyl-2-penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a detailed overview of the known physical properties of 4-methyl-2-penten-1-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes comprehensive, standard experimental protocols for the determination of its key physical characteristics.

Chemical Identity

4-Methyl-2-penten-1-ol is an organic compound classified as an unsaturated alcohol. Its structure consists of a five-carbon chain with a double bond at the second carbon and a hydroxyl group at the first carbon, with a methyl group attached to the fourth carbon.

Table 1: General Information

| Property | Value | Source(s) |

| Molecular Formula | C6H12O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| CAS Number | 5362-55-0 | [1] |

Experimental Protocols for Physical Property Determination

The following are detailed experimental protocols for determining the primary physical properties of a liquid organic compound like 4-methyl-2-penten-1-ol.

The boiling point is a critical physical property that can aid in the identification and purity assessment of a liquid substance.[3]

Methodology: Capillary Method [4]

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a controlled manner, often using a heating block or an oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

The density of a liquid is its mass per unit volume and is a characteristic property.

Methodology: Pycnometer Method

-

Pycnometer Preparation: A pycnometer, a small glass flask with a precise volume, is thoroughly cleaned, dried, and weighed.

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. For accurate results, especially with volatile liquids like alcohols, care must be taken to avoid evaporation during the measurement process.

The refractive index measures how light propagates through a substance and is a fundamental physical property for liquid characterization.[6]

Methodology: Refractometer

-

Instrument Calibration: The refractometer is calibrated using a standard sample with a known refractive index, typically distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The instrument is used to observe the boundary line between light and dark fields through the eyepiece. The scale reading at this boundary indicates the refractive index.

-

Temperature Correction: The refractive index is temperature-dependent. Measurements should be taken at a constant, recorded temperature, and a correction factor can be applied if the measurement temperature differs from a standard temperature (e.g., 20°C).[7]

For compounds that are solid at room temperature, the melting point is a key indicator of purity. While 4-methyl-2-penten-1-ol is expected to be a liquid, this protocol is included for completeness in the characterization of organic compounds.

Methodology: Capillary Tube Method [8]

-

Sample Preparation: A small amount of the solid sample is packed into a capillary tube sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and observation.

-

Heating and Observation: The sample is heated slowly, and the temperature range from which the solid begins to melt to when it becomes completely liquid is recorded. A narrow melting point range typically indicates a pure compound.[8][9]

Solubility provides insights into the polarity of a molecule.

Methodology: Visual Miscibility Test

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane) are used.

-

Procedure: A small, measured amount of 4-methyl-2-penten-1-ol is added to a test tube containing a measured volume of the solvent.

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on whether a single homogeneous phase is formed. The polar hydroxyl group in alcohols generally allows for some solubility in polar solvents like water, with solubility decreasing as the nonpolar hydrocarbon chain length increases.[10]

Visualizations

The following diagram illustrates a general workflow for the determination of the physical properties of a liquid organic compound.

Signaling Pathways and Logical Relationships

No information regarding signaling pathways involving 4-methyl-2-penten-1-ol was identified in the reviewed literature. This is consistent with the primary role of such a molecule as a chemical intermediate or a component in fragrance formulations rather than a bioactive molecule in established signaling cascades.

The logical relationship in characterizing this compound follows a standard progression in chemical analysis: establishing identity and purity, determining fundamental physical constants, and assessing its behavior in different solvents. This systematic approach is crucial for its application in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. phillysim.org [phillysim.org]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. faculty.weber.edu [faculty.weber.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. athabascau.ca [athabascau.ca]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide on 2-Penten-1-ol, 4-methyl- (CAS: 5673-98-3)

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential biological relevance of 2-Penten-1-ol, 4-methyl-. Due to the limited availability of specific experimental data for this compound, this guide also includes general information and representative protocols for the broader class of allylic alcohols to provide a functional context for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Penten-1-ol, 4-methyl- is a primary allylic alcohol. Its fundamental properties are summarized in the table below. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in the public domain.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | PubChem[1] |

| Molecular Weight | 100.16 g/mol | PubChem[1] |

| CAS Number | 5673-98-3 | PubChem[1] |

| IUPAC Name | 4-methylpent-2-en-1-ol | |

| Synonyms | 2-Methyl-4-penten-1-ol | PubChem[1] |

| Predicted Density | 0.8±0.1 g/cm³ | |

| Predicted Boiling Point | 140.1±9.0 °C at 760 mmHg | |

| Predicted Flash Point | 48.6±8.6 °C | |

| Predicted XLogP3-AA | 1.4 | |

| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 3 |

Spectroscopic Data

-

PubChem: Provides links to NMR and GC-MS data.[1]

-

SpectraBase: Offers NMR and MS spectra for this compound.[3]

Researchers are advised to consult these databases for available spectral information.

Safety and Handling

2-Penten-1-ol, 4-methyl- is classified as a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements: [1][4][5][6][7]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

Standard precautionary measures for handling flammable and irritant chemicals should be followed. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, and storing the compound away from heat and ignition sources.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of 2-Penten-1-ol, 4-methyl- are not available in the searched literature. However, a general methodology for the synthesis of substituted allylic alcohols can be adapted. The following is a representative protocol based on the Luche reduction of an α,β-unsaturated ketone, which is a common method for preparing allylic alcohols.[8] This is a generalized procedure and would require optimization for the specific synthesis of 2-Penten-1-ol, 4-methyl-.

Representative Synthesis of a Substituted Allylic Alcohol via Luche Reduction

Objective: To reduce an α,β-unsaturated ketone to the corresponding allylic alcohol.

Materials:

-

α,β-unsaturated ketone (e.g., 4-methyl-3-penten-2-one)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the α,β-unsaturated ketone and cerium(III) chloride heptahydrate in methanol in a round-bottom flask at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude allylic alcohol.

Purification:

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The purity of the final product should be confirmed by NMR and mass spectrometry. A general method for purifying allylic alcohols involves distillation, which can be effective if the impurities have significantly different boiling points.[9][10]

Biological Activity and Potential Signaling Pathways

Specific biological activity data for 2-Penten-1-ol, 4-methyl- is not available in the current literature. However, as an allylic alcohol, its biological effects are likely to be influenced by its metabolism.

Metabolism of Allylic Alcohols:

Allylic alcohols are primarily metabolized in the liver by the enzyme alcohol dehydrogenase (ADH).[11][12][13] This oxidation reaction converts the alcohol to the corresponding α,β-unsaturated aldehyde.[12][14] For 2-Penten-1-ol, 4-methyl-, this would result in the formation of 4-methyl-2-pentenal.

Cytotoxicity:

The α,β-unsaturated aldehydes produced from the metabolism of allylic alcohols are highly reactive electrophiles. These aldehydes can react with cellular nucleophiles, including the sulfhydryl groups of glutathione (GSH) and cysteine residues in proteins.[15] Depletion of cellular GSH, a key antioxidant, can lead to oxidative stress and cellular damage.[16] If not detoxified, these reactive aldehydes can form adducts with proteins and DNA, leading to cytotoxicity.[16][17][18] The hepatotoxicity of allyl alcohol itself is well-documented and is attributed to its metabolic activation to acrolein.[15][17] It is plausible that 2-Penten-1-ol, 4-methyl- could exhibit similar cytotoxic effects through its metabolic activation.

Conclusion

2-Penten-1-ol, 4-methyl- is a primary allylic alcohol with limited publicly available experimental data. This guide has summarized its known chemical and physical properties and safety information. While specific experimental protocols and biological activity data are lacking, the general chemistry and toxicology of allylic alcohols provide a framework for its potential synthesis, reactivity, and biological effects. Further research is needed to fully characterize this compound and its potential applications.

References

- 1. 2-Methyl-4-penten-1-ol | C6H12O | CID 534258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Methyl-4-penten-1-ol | C6H12O | CID 11274972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 5. sitem.herts.ac.uk [sitem.herts.ac.uk]

- 6. chem-space.com [chem-space.com]

- 7. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 8. youtube.com [youtube.com]

- 9. EP0249648B1 - Process for purifying allyl alcohol - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. The Genetics of Alcohol Metabolism: Role of Alcohol Dehydrogenase and Aldehyde Dehydrogenase Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. Allyl alcohol - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. In vitro cytotoxicity of allyl alcohol and bromobenzene in a novel organ culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Allyl alcohol cytotoxicity in isolated rat hepatocytes: mechanism of cell death does not involve an early rise in cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-2-penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-penten-1-ol is an unsaturated alcohol with the molecular formula C₆H₁₂O. As an allylic alcohol, its chemical properties are influenced by the hydroxyl group and the carbon-carbon double bond. This guide provides a comprehensive overview of its molecular structure, spectroscopic data, synthesis, and known biological context.

Molecular Structure and Identification

The structure of 4-methyl-2-penten-1-ol consists of a five-carbon chain with a hydroxyl group on the first carbon, a double bond between the second and third carbons, and a methyl group on the fourth carbon. Due to the presence of the double bond, it can exist as two geometric isomers: (E)-4-methyl-2-penten-1-ol and (Z)-4-methyl-2-penten-1-ol.

Table 1: Chemical Identifiers for 4-Methyl-2-penten-1-ol

| Identifier | Value |

| IUPAC Name | 4-Methylpent-2-en-1-ol |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| CAS Number | 5362-55-0 (for the unspecified isomer) |

| (E)-isomer CAS | 69143-05-1 |

| (Z)-isomer CAS | 82290-65-1 |

| Canonical SMILES | CC(C)C=CCO |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR:

-

-CH(CH₃)₂: A multiplet (septet or octet) would be expected around 2.2-2.5 ppm for the methine proton, and a doublet around 0.9-1.1 ppm for the two equivalent methyl groups.

-

=CH-CH=: The vinylic protons would appear as multiplets in the range of 5.5-5.8 ppm.

-

-CH₂OH: The methylene protons adjacent to the hydroxyl group would likely be a doublet around 4.0-4.2 ppm.

-

-OH: A broad singlet, with its chemical shift dependent on concentration and solvent.

¹³C NMR:

-

-CH(CH₃)₂: The methine carbon would be expected around 30-35 ppm, and the methyl carbons around 22-25 ppm.

-

=C-C=: The vinylic carbons would appear in the downfield region, approximately between 120-140 ppm.

-

-CH₂OH: The carbon bearing the hydroxyl group would be in the range of 60-65 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and alkene functional groups.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (alkene): A sharp peak just above 3000 cm⁻¹.

-

C=C stretch: A peak around 1650-1680 cm⁻¹.

-

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 100. Common fragmentation patterns for allylic alcohols include the loss of a water molecule (M-18), leading to a fragment at m/z = 82, and cleavage of the C-C bond alpha to the oxygen atom.

Experimental Protocols

Synthesis of 4-Methyl-2-penten-1-ol

A plausible and common method for the synthesis of 4-methyl-2-penten-1-ol is the Grignard reaction. This involves the reaction of an organometallic halide (Grignard reagent) with an aldehyde or ketone.

Reaction Scheme:

An In-depth Technical Guide on (E)-4-methylpent-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the compound (E)-4-methylpent-2-en-1-ol.

Chemical Identity and Properties

The IUPAC name for the compound "2-Penten-1-ol, 4-methyl-" is (E)-4-methylpent-2-en-1-ol . This name specifies the stereochemistry of the double bond as E (entgegen), the position of the methyl group at the fourth carbon, the double bond at the second carbon, and the alcohol functional group at the first carbon of a five-carbon pentene chain.

Table 1: Chemical and Physical Properties of 4-methyl-2-penten-1-ol and its Isomers

| Property | Value | Source |

| IUPAC Name | (E)-4-methylpent-2-en-1-ol | N/A |

| Synonyms | 4-Methyl-2-penten-1-ol | N/A |

| Molecular Formula | C6H12O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Boiling Point | Data not available for (E)-4-methylpent-2-en-1-ol. Isomer 4-methyl-4-penten-2-ol: Not available. | N/A |

| Melting Point | Data not available for (E)-4-methylpent-2-en-1-ol. Isomer 4-methyl-4-penten-2-ol: Not available. | N/A |

| Density | Data not available for (E)-4-methylpent-2-en-1-ol. Isomer 4-methyl-4-penten-2-ol: Not available. | N/A |

| CAS Number | 69143-05-1 | [2] |

Safety Information

General Safety Precautions for Allylic Alcohols:

-

Toxicity: Allylic alcohols are generally more toxic than their saturated counterparts. The toxicity is often mediated by their metabolic oxidation to acrolein, which is a potent hepatotoxin. This can lead to liver cell injury through the depletion of glutathione and binding to essential cellular macromolecules.[3]

-

Irritation: Vapors and liquid can be irritating to the skin, eyes, and mucous membranes. Direct contact may cause burns.[4]

-

Flammability: Allylic alcohols are flammable liquids.

It is crucial to handle (E)-4-methylpent-2-en-1-ol with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of (E)-4-methylpent-2-en-1-ol was not found in the available literature. However, a general and common method for the synthesis of allylic alcohols is through the reduction of α,β-unsaturated aldehydes or ketones.

General Experimental Protocol for the Synthesis of an Allylic Alcohol:

A widely used method for this transformation is the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride. This method is known for its high chemoselectivity in reducing the carbonyl group while leaving the carbon-carbon double bond intact.

Hypothetical Synthesis of (E)-4-methylpent-2-en-1-ol:

-

Starting Material: The corresponding α,β-unsaturated aldehyde, (E)-4-methylpent-2-enal, would be the ideal starting material.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-4-methylpent-2-enal in a suitable solvent, such as methanol or ethanol.

-

Addition of Reagents: Add cerium(III) chloride heptahydrate to the solution and stir until it dissolves. Cool the mixture in an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution. The reaction is typically exothermic.

-

Quenching and Workup: After the reaction is complete (monitored by thin-layer chromatography), quench the reaction by the slow addition of water or dilute acid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: A general workflow for the synthesis of (E)-4-methylpent-2-en-1-ol via Luche reduction.

Biological Activity and Signaling Pathways

Specific biological activities or involvement in signaling pathways for (E)-4-methylpent-2-en-1-ol have not been reported in the reviewed literature. However, the class of allylic alcohols exhibits a range of biological effects.

General Biological Activities of Allylic Alcohols:

-

Anticonvulsant Properties: Some aromatic allylic alcohols have been investigated for their anticonvulsant activities.[5]

-

Toxicity and Metabolism: As previously mentioned, the primary toxic effect of many allylic alcohols is hepatotoxicity, which is mediated by their metabolism to acrolein. This unsaturated aldehyde is highly reactive and can deplete cellular glutathione, leading to oxidative stress and cell damage.[3] The metabolism of allylic alcohols is a critical factor in their biological activity and toxicological profile.

Due to the lack of specific data for (E)-4-methylpent-2-en-1-ol, any research or drug development efforts should include a thorough in vitro and in vivo evaluation of its biological activity and toxicological profile.

Caption: Logical relationship of the information presented in this technical guide.

References

- 1. (Z)-4-methylpent-2-en-1-ol|lookchem [lookchem.com]

- 2. 4-methylpent-2-en-1-ol | CAS#:69143-05-1 | Chemsrc [chemsrc.com]

- 3. Aspects of allyl alcohol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anticonvulsant - Wikipedia [en.wikipedia.org]

Synthesis of 4-methyl-2-penten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 4-methyl-2-penten-1-ol, a valuable chemical intermediate. The document details reaction mechanisms, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical industries.

Two-Step Synthesis via Aldol Condensation and Subsequent Reduction

A robust and well-documented method for the synthesis of 4-methyl-2-penten-1-ol involves a two-step process. The first step is a base-catalyzed aldol condensation of isobutyraldehyde and acetaldehyde to form the intermediate, 4-methyl-2-pentenal. The second step is the selective reduction of this α,β-unsaturated aldehyde to the target allylic alcohol.

Step 1: Aldol Condensation of Isobutyraldehyde and Acetaldehyde

The aldol condensation proceeds by the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde. Subsequent dehydration of the aldol addition product yields 4-methyl-2-pentenal.

Experimental Protocol:

A representative procedure adapted from general aldol condensation protocols is as follows:

-

A solution of sodium hydroxide (e.g., 15 M aqueous solution) is prepared as the base catalyst.

-

Isobutyraldehyde and a molar excess of acetaldehyde are dissolved in a suitable solvent, such as ethanol.

-

The sodium hydroxide solution is added dropwise to the aldehyde mixture while stirring at room temperature.

-

The reaction is monitored for completion, which may be indicated by the formation of a precipitate. The reaction time can vary but is typically in the range of 10 minutes to several hours. If no precipitate forms, gentle heating under reflux may be required.

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve vacuum filtration if a solid precipitate has formed.

-

The crude product is washed with cold water and then a cold, dilute acetic acid solution in ethanol to neutralize the remaining base, followed by another wash with cold ethanol.

-

The crude 4-methyl-2-pentenal can be purified by recrystallization from a suitable solvent, such as 95% ethanol, toluene, or 2-butanone, or by distillation.

While a specific yield for this reaction is not available in the literature found, a patent for the synthesis of a similar compound, 2-methyl-2-pentenal, reports a yield of over 95%, suggesting high efficiency for this type of transformation.[1]

Step 2: Selective Reduction of 4-methyl-2-pentenal

The selective reduction of the aldehyde functional group in 4-methyl-2-pentenal, without affecting the carbon-carbon double bond, is crucial for obtaining 4-methyl-2-penten-1-ol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation, as it is a mild reducing agent that typically does not reduce alkenes.

Experimental Protocol:

A general procedure for the selective reduction of an α,β-unsaturated aldehyde is as follows:

-

The purified 4-methyl-2-pentenal is dissolved in a suitable protic solvent, such as methanol or ethanol.

-

The solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically exothermic.

-

After the addition is complete, the reaction mixture is stirred for a specified time (e.g., 30 minutes to a few hours) at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the excess sodium borohydride is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the evolution of gas ceases.

-

The product is extracted with an organic solvent, such as diethyl ether.

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude 4-methyl-2-penten-1-ol.

-

Further purification can be achieved by distillation.

Quantitative Data Summary

| Parameter | Value | Reference |

| Purity of 4-methyl-2-pentenal | >95% (by GC for a similar compound) | [1] |

Synthesis Pathway: Aldol Condensation and Reduction

Caption: Two-step synthesis of 4-methyl-2-penten-1-ol.

Grignard Reaction Pathway

An alternative and direct route to 4-methyl-2-penten-1-ol is through a Grignard reaction. This involves the 1,2-addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) to an α,β-unsaturated aldehyde, such as crotonaldehyde.

Reaction Mechanism:

The carbon-magnesium bond of the Grignard reagent is highly polarized, with the carbon atom being nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of crotonaldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a weak acid protonates the alkoxide to yield the desired allylic alcohol.

Experimental Protocol:

A general procedure for a Grignard reaction of this type is as follows:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A small amount of a starting crystal of iodine may be added to activate the magnesium. Isopropyl bromide is then added dropwise from the dropping funnel to initiate the formation of isopropylmagnesium bromide. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Crotonaldehyde: Once the Grignard reagent has formed, a solution of freshly distilled crotonaldehyde in anhydrous diethyl ether is added dropwise to the stirred Grignard solution at a low temperature (e.g., 0 °C) to favor 1,2-addition over 1,4-addition.

-

Workup: After the addition is complete, the reaction mixture is stirred for a period at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Isolation and Purification: The product is extracted into diethyl ether. The organic layer is washed with brine, dried over an anhydrous salt, and the solvent is evaporated. The resulting crude 4-methyl-2-penten-1-ol is then purified by distillation. A similar reaction between methylmagnesium iodide and crotonaldehyde is known to produce 3-penten-2-ol.[2] A patent also details the use of isopropylmagnesium bromide in a reaction with epichlorohydrin, demonstrating the viability of this Grignard reagent.[3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield (similar reaction) | 75-85% (for 1-chloro-4-methylpentan-2-ol) | [3] |

Synthesis Pathway: Grignard Reaction

Caption: Grignard synthesis of 4-methyl-2-penten-1-ol.

Prins Reaction Pathway (Hypothetical)

The Prins reaction, an electrophilic addition of an aldehyde or ketone to an alkene, presents a potential, though not explicitly documented, pathway to an isomer of the target molecule. A detailed experimental protocol exists for the synthesis of 4-methyl-4-penten-2-ol from acetaldehyde and isobutylene using a solid acid catalyst.[4] This reaction proceeds with a high yield (95.7%). While this protocol produces an isomer, it suggests that a variation of the Prins reaction could potentially be developed to synthesize 4-methyl-2-penten-1-ol.

Experimental Protocol for Isomer Synthesis (4-methyl-4-penten-2-ol): [4]

-

A 2000 mL autoclave is charged with a toluene solution of acetaldehyde (4 mol, 40% mass fraction), toluene, and a HSiW-V₂O₅-SiO₂ solid acid catalyst.

-

Isobutylene is introduced into the reactor until the pressure reaches 0.60 MPa (6 mol).

-

The mixture is heated to 120 °C with mechanical stirring at 800 rpm.

-

The reaction is monitored by gas chromatography and is terminated after the complete conversion of acetaldehyde (approximately 5 hours).

-

After cooling and depressurizing, the catalyst is filtered off, and the filtrate is rectified to yield a mixture of 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol.

Quantitative Data for Isomer Synthesis

| Parameter | Value | Reference |

| Overall Yield | 95.7% | [4] |

| Molar Ratio (4-methyl-3-en-2-pentanol:4-methyl-4-en-2-pentanol) | 4:1 | [4] |

Logical Relationship: Isomer Synthesis via Prins Reaction

Caption: Prins reaction for the synthesis of isomers.

References

- 1. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. SU1567565A1 - Method of obtaining 1-chlor-4-methylpentan 2-ol - Google Patents [patents.google.com]

- 4. 4-METHYL-4-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Isomers and Stereoisomers of 4-Methyl-2-penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereoisomers of 4-methyl-2-penten-1-ol, a significant allylic alcohol with applications in various chemical syntheses. This document consolidates available data on their physicochemical properties, spectroscopic profiles, and potential biological significance, offering a valuable resource for professionals in research and development.

Introduction to 4-Methyl-2-penten-1-ol and its Isomeric Forms

4-Methyl-2-penten-1-ol is an unsaturated alcohol with the chemical formula C₆H₁₂O. Its structure contains a five-carbon chain with a methyl group at the fourth carbon, a double bond at the second carbon, and a primary alcohol functional group at the first carbon. The presence of the carbon-carbon double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-4-methyl-2-penten-1-ol and (Z)-4-methyl-2-penten-1-ol. Additionally, positional isomers exist, such as 4-methyl-3-penten-1-ol and 4-methyl-4-penten-2-ol, which differ in the location of the double bond and the hydroxyl group.

These isomers can exhibit different physical, chemical, and biological properties, making their individual characterization and synthesis crucial for specific applications.

Physicochemical Properties

A comparative summary of the known and estimated physicochemical properties of 4-methyl-2-penten-1-ol isomers and related compounds is presented below. Data for the specific (E) and (Z) isomers of 4-methyl-2-penten-1-ol is limited, and thus, data for closely related structures are included for comparative purposes.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 4-Methyl-2-penten-1-ol (mixture of isomers) | 5362-55-0 | C₆H₁₂O | 100.16 | - | - | - |

| (E)-4-Methyl-2-penten-1-ol | 69143-05-1 | C₆H₁₂O | 100.16 | - | - | - |

| (Z)-4-Methyl-2-penten-1-ol | 82290-65-1 | C₆H₁₂O | 100.16 | - | - | - |

| 4-Methyl-4-penten-2-ol | 2004-67-3 | C₆H₁₂O | 100.16 | 134-136[1] | 0.827[1] | - |

| (E)-4-Methyl-2-pentene | 674-76-0 | C₆H₁₂ | 84.16 | 58.5 | 0.669 | 1.388 |

| (Z)-4-Methyl-2-pentene | 691-38-3 | C₆H₁₂ | 84.16 | 56.4 | 0.669 | 1.386-1.390 |

Spectroscopic Data

Key Spectroscopic Features:

-

¹H NMR: The protons on the double bond (vinylic protons) will show distinct coupling constants (J-values) for the (E) and (Z) isomers. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected for the trans-vinylic protons, while the (Z)-isomer will exhibit a smaller coupling constant (typically 6-12 Hz) for the cis-vinylic protons. The chemical shifts of the protons adjacent to the double bond and the hydroxyl group will also differ between the isomers.

-

¹³C NMR: The chemical shifts of the vinylic carbons and the allylic carbons will be indicative of the isomeric form.

-

IR Spectroscopy: The C=C stretching vibration in the IR spectrum can provide clues about the substitution pattern of the double bond. The O-H stretching of the alcohol group will be a prominent broad peak around 3300-3500 cm⁻¹.

-

Mass Spectrometry: The mass spectra of the isomers are expected to be very similar, showing a molecular ion peak (M⁺) at m/z 100. Fragmentation patterns may show subtle differences that could aid in differentiation when coupled with chromatographic separation.

Synthesis and Separation of Isomers

The synthesis of 4-methyl-2-penten-1-ol can be approached through various established organic synthesis methodologies. The stereoselective synthesis of either the (E) or (Z) isomer often requires specific reagents and reaction conditions.

General Synthetic Approaches

-

Aldol Condensation: The condensation of isobutyraldehyde with acetaldehyde can lead to the formation of 4-methyl-2-pentenal, which can then be selectively reduced to the corresponding alcohol. The stereoselectivity of the reduction step will determine the isomeric ratio of the final product.

-

Grignard Reaction: The reaction of a suitable Grignard reagent, such as isopropenylmagnesium bromide, with an appropriate aldehyde, like acetaldehyde, followed by hydrolysis, can yield isomers of 4-methyl-penten-1-ol.

-

Wittig Reaction: The Wittig reaction between isobutyraldehyde and a phosphorus ylide derived from a two-carbon haloalcohol can be employed to create the double bond with potential for stereocontrol.

Experimental Protocol: Illustrative Synthesis of a Related Allylic Alcohol

Synthesis of 4-Penten-1-ol

Materials:

-

Tetrahydrofurfuryl alcohol

-

Pyridine

-

Thionyl chloride

-

Sodium metal

-

Anhydrous ether

-

Magnesium sulfate

Procedure:

-

Preparation of Tetrahydrofurfuryl chloride: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine. Cool the mixture in an ice bath and add 500 g (4.2 moles) of freshly distilled thionyl chloride dropwise while maintaining the temperature below 60°C. After the addition is complete, stir the mixture for 3-4 hours. Extract the product with ether, wash with water, dry over anhydrous magnesium sulfate, and distill under reduced pressure.

-

Formation of 4-Penten-1-ol: In a three-necked flask containing 112 g (4.87 moles) of powdered sodium under 700 ml of anhydrous ether, add a small amount of a mixture of 300 g (2.5 moles) of tetrahydrofurfuryl chloride in 300 ml of anhydrous ether to initiate the reaction. Then, add the remaining chloride solution dropwise over 5 hours while cooling the flask in an ice bath. After stirring for an additional 2 hours, decompose the reaction mixture with ice water. Separate the ether layer, dry it over magnesium sulfate, and distill to obtain 4-penten-1-ol.

Separation of (E) and (Z) Isomers

The separation of the (E) and (Z) geometric isomers of 4-methyl-2-penten-1-ol can be challenging due to their similar physical properties.

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most effective techniques for separating geometric isomers.[2][3]

-

GC: Capillary GC columns with polar stationary phases can often provide good resolution of (E) and (Z) isomers of allylic alcohols.[2]

-

HPLC: Reversed-phase HPLC with columns that offer shape selectivity, such as those with cholesterol-based stationary phases, can be effective for separating geometric isomers.[4] A patent describes the separation of E and Z isomers of alkene alcohols using ion-exchange chromatography with silver or copper ions.

-

Biological Activity and Toxicology

General Toxicology of Allylic Alcohols

Allylic alcohols as a class of compounds are known to exhibit significant toxicity.[5][6] Their toxicity is primarily attributed to their in vivo metabolism.

-

Metabolic Activation: Allyl alcohol is metabolized by alcohol dehydrogenase (ADH) in the liver to the highly reactive and toxic α,β-unsaturated aldehyde, acrolein.[7][8] This metabolic activation is a key step in the manifestation of its toxic effects.

-

Hepatotoxicity: The primary target organ for allyl alcohol toxicity is the liver.[5] Acrolein can cause severe liver damage by depleting cellular glutathione (GSH) and binding to essential cellular macromolecules, leading to oxidative stress and cell death.[7][8]

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for 4-methyl-2-penten-1-ol, the general mechanism of allylic alcohol toxicity suggests the involvement of cellular stress response pathways.

Caption: Proposed metabolic activation and toxicity pathway of 4-methyl-2-penten-1-ol.

Logical Relationships of Isomers

The isomers of 4-methyl-pentenol can be categorized based on the position of the double bond and the hydroxyl group, as well as the stereochemistry of the double bond.

Caption: Isomeric relationships of 4-methyl-pentenol.

Conclusion

This technical guide has summarized the available information on the isomers and stereoisomers of 4-methyl-2-penten-1-ol. While there are significant gaps in the publicly available quantitative data for the individual (E) and (Z) isomers, this document provides a foundational understanding for researchers and professionals in drug development. Further experimental work is necessary to fully characterize the physicochemical properties, spectroscopic profiles, and biological activities of these distinct chemical entities. The provided information on synthesis, separation, and potential toxicology serves as a valuable starting point for future research and development endeavors involving these compounds.

References

- 1. chembk.com [chembk.com]

- 2. pure.psu.edu [pure.psu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

- 5. Allyl alcohol - Wikipedia [en.wikipedia.org]

- 6. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]

- 7. Aspects of allyl alcohol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-Methyl-4-penten-1-ol properties

An In-depth Technical Guide on the Properties of (R)-2-Methyl-4-penten-1-ol

This technical guide provides a comprehensive overview of the core properties of (R)-2-Methyl-4-penten-1-ol, a chiral alcohol with applications in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

Table 1: Physicochemical Properties of (R)-2-Methyl-4-penten-1-ol

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | PubChem[1][2] |

| Molecular Weight | 100.16 g/mol | PubChem[1][2] |

| IUPAC Name | (2R)-2-methylpent-4-en-1-ol | PubChem[2] |

| CAS Number | 5673-98-3 (for the racemic mixture) | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Specific Rotation [α]D | Not available | |

| XLogP3 | 1.4 | PubChem (Computed)[2] |

| Complexity | 50.1 | PubChem (Computed)[2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (R)-2-Methyl-4-penten-1-ol. The following data is for the racemic mixture of 2-Methyl-4-penten-1-ol, which is expected to be identical to that of the pure (R)-enantiomer in terms of chemical shifts and fragmentation patterns.

Table 2: Spectroscopic Data for 2-Methyl-4-penten-1-ol

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR | Data not explicitly detailed in search results. | |

| ¹³C NMR | Data not explicitly detailed in search results. | |

| Mass Spectrometry (GC-MS) | Data available but specific fragments not detailed. | PubChem[1] |

| Infrared (IR) Spectroscopy | Data not available. |

Synthesis

A specific, detailed experimental protocol for the asymmetric synthesis of (R)-2-Methyl-4-penten-1-ol was not found in the performed searches. However, a general approach for the synthesis of a structurally similar chiral alcohol, (R)-(-)-penten-2-ol, can be referenced to illustrate a potential synthetic strategy. This method involves the asymmetric allylation of an aldehyde using a chiral borane reagent.

Representative Experimental Protocol: Asymmetric Synthesis of (R)-(-)-Penten-2-ol

This protocol is for the synthesis of a related chiral alcohol and is provided as an illustrative example of a potential synthetic route.

Reaction: Asymmetric allylation of acetaldehyde.

Reagents and Materials:

-

(-)-Ipc₂B(allyl)borane ((-)-B-allyldiisopinocampheylborane)

-

Acetaldehyde

-

Anhydrous diethyl ether (Et₂O)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of (-)-Ipc₂B(allyl)borane in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

-

A solution of acetaldehyde in anhydrous diethyl ether is added dropwise to the cooled borane solution.

-

The reaction mixture is stirred at -78 °C for a specified period to allow for the asymmetric addition to occur.

-

The reaction is quenched by the sequential addition of 3 M NaOH solution and 30% H₂O₂.

-

The mixture is allowed to warm to room temperature and stirred for an additional period.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield (R)-(-)-penten-2-ol.

Visualization of a Potential Synthetic Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis and characterization of a chiral alcohol like (R)-2-Methyl-4-penten-1-ol, based on the representative protocol described above.

Caption: Generalized workflow for the synthesis and characterization of (R)-2-Methyl-4-penten-1-ol.

This guide summarizes the currently available information on (R)-2-Methyl-4-penten-1-ol. Further experimental research is required to fully characterize its physical and spectroscopic properties and to develop optimized, detailed synthetic protocols.

References

Synthesis of (S)-2-Methyl-4-penten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (S)-2-methyl-4-penten-1-ol, a chiral building block of significant interest in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of the primary synthetic strategies, including enzymatic kinetic resolution and asymmetric allylation, complete with detailed experimental protocols and comparative data to aid in methodology selection and implementation.

Introduction

(S)-2-Methyl-4-penten-1-ol is a valuable chiral intermediate utilized in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). The stereospecificity of its chiral center is often crucial for the biological activity of the final product. Therefore, robust and efficient methods for its enantioselective synthesis are of high importance. This guide explores two principal approaches to obtain the desired (S)-enantiomer: the resolution of a racemic mixture and direct asymmetric synthesis.

Enzymatic Kinetic Resolution of Racemic 2-Methyl-4-penten-1-ol

Kinetic resolution is a widely employed technique for the separation of enantiomers. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are frequently used for this purpose due to their commercial availability, broad substrate specificity, and ability to function in organic solvents.

Overview of the Method

The kinetic resolution of racemic 2-methyl-4-penten-1-ol is typically achieved through lipase-catalyzed transesterification. In this process, the lipase selectively acylates the (R)-enantiomer of the alcohol, leaving the desired (S)-enantiomer unreacted. The resulting mixture of the (S)-alcohol and the (R)-ester can then be separated by standard chromatographic techniques. Pseudomonas cepacia lipase (PCL) is a commonly used enzyme for the resolution of primary 2-methyl-substituted alcohols.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol is adapted from established procedures for the kinetic resolution of structurally similar primary alcohols using Pseudomonas cepacia lipase.[1][2]

Materials:

-

Racemic 2-methyl-4-penten-1-ol

-

Pseudomonas cepacia lipase (e.g., Amano Lipase PS)

-

Vinyl acetate (acyl donor)

-

Anhydrous organic solvent (e.g., hexane, tert-butyl methyl ether)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a solution of racemic 2-methyl-4-penten-1-ol (1.0 equiv.) in an anhydrous organic solvent, add Pseudomonas cepacia lipase (typically 50-100% by weight of the substrate).

-

Add vinyl acetate (2.0-5.0 equiv.) to the mixture.

-

Stir the suspension at a controlled temperature (e.g., room temperature or 30°C).

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

-

Upon reaching the desired conversion, remove the enzyme by filtration.

-

Wash the enzyme with the reaction solvent and combine the filtrates.

-

Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of (S)-2-methyl-4-penten-1-ol and the corresponding (R)-acetate by silica gel column chromatography.

Expected Results and Data

The enantioselectivity of lipase-catalyzed resolutions is often modest for simple 2-methylalkan-1-ols, with reported enantiomeric ratios (E) around 10.[1] This would result in moderate enantiomeric excess (e.e.) for the recovered (S)-alcohol at 50% conversion. Optimization of the enzyme, solvent, acyl donor, and temperature may be necessary to achieve higher enantioselectivity.

Table 1: Representative Data for Lipase-Catalyzed Resolution of Primary 2-Methyl-Substituted Alcohols

| Substrate Class | Enzyme | Acyl Donor | Solvent | Enantiomeric Ratio (E) | Reference |

| 2-Methylalkan-1-ols | Pseudomonas cepacia lipase | Vinyl acetate | Organic Solvent | ~10 | [1] |

| 3-Aryl-2-methylpropan-1-ols | Pseudomonas cepacia lipase | Vinyl acetate | Organic Solvent | >100 | [1] |

Asymmetric Allylation of Methacrolein

Direct asymmetric synthesis offers an alternative and potentially more atom-economical route to (S)-2-methyl-4-penten-1-ol, avoiding the need to prepare a racemic mixture and perform a resolution. Brown's asymmetric allylation, utilizing a chiral allylborane reagent, is a powerful method for the enantioselective synthesis of homoallylic alcohols.

Overview of the Method

In this approach, methacrolein is reacted with a chiral allylborane reagent derived from a readily available chiral terpene, such as (+)- or (-)-α-pinene. The chiral auxiliary, diisopinocampheylborane, directs the addition of the allyl group to one face of the aldehyde, leading to the formation of the desired enantiomer of the homoallylic alcohol with high stereoselectivity.

Experimental Workflow

Caption: Workflow for the asymmetric allylation of methacrolein.

Experimental Protocol: Asymmetric Allylation

This protocol is based on the general procedure for Brown's asymmetric allylation of aldehydes.

Materials:

-

(-)-α-Pinene

-

9-Borabicyclo[3.3.1]nonane (9-BBN)

-

Allylmagnesium bromide solution

-

Methacrolein

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂)

-

Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

-

Preparation of B-allyl-diisopinocampheylborane: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve (-)-α-pinene in anhydrous THF. Cool the solution to 0°C and slowly add a solution of 9-BBN in THF. Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours to form diisopinocampheylborane. Cool the solution to -78°C and add allylmagnesium bromide dropwise. Stir the mixture at -78°C for 30 minutes.

-

Asymmetric Allylation: To the freshly prepared solution of B-allyl-diisopinocampheylborane at -78°C, add freshly distilled methacrolein dropwise.

-

Stir the reaction mixture at -78°C for 1-3 hours.

-

Workup: Quench the reaction by the slow addition of water, followed by 3M aqueous sodium hydroxide solution. Slowly and carefully add 30% hydrogen peroxide, ensuring the temperature does not rise excessively.

-

Stir the mixture at room temperature for several hours until the oxidation is complete.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (S)-2-methyl-4-penten-1-ol.

Expected Results and Data

Brown's asymmetric allylation typically provides high yields and excellent enantioselectivities.

Table 2: Expected Quantitative Data for Asymmetric Allylation

| Aldehyde | Chiral Reagent | Yield (%) | Enantiomeric Excess (e.e., %) |

| Methacrolein | B-allyl-diisopinocampheylborane (from (-)-α-pinene) | 70-90 | >90 |

Comparison of Synthetic Routes

| Feature | Enzymatic Kinetic Resolution | Asymmetric Allylation |

| Starting Material | Racemic 2-methyl-4-penten-1-ol | Methacrolein, (-)-α-Pinene |

| Stereocontrol | Separation of enantiomers | Direct formation of one enantiomer |

| Theoretical Max. Yield | 50% for the desired enantiomer | 100% |

| Key Reagents | Lipase, Acyl donor | Chiral borane, Allyl Grignard |

| Advantages | Mild reaction conditions, commercially available enzymes | High enantioselectivity, high theoretical yield |

| Disadvantages | Maximum 50% yield, requires separation of product and unreacted starting material, potentially moderate e.e. | Requires handling of air- and moisture-sensitive reagents, cryogenic temperatures |

Conclusion

Both enzymatic kinetic resolution and asymmetric allylation present viable pathways for the synthesis of (S)-2-methyl-4-penten-1-ol. The choice of method will depend on the specific requirements of the researcher, including scale, desired enantiopurity, and available equipment and expertise. For high enantiopurity and yield, asymmetric allylation is the preferred method, while enzymatic resolution offers a simpler experimental setup with milder conditions, albeit with a lower theoretical yield.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting a synthetic route.

References

Spectral Profile of 4-Methyl-2-penten-1-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-methyl-2-penten-1-ol (CAS 5362-55-0). The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the predicted and observed spectral data for 4-methyl-2-penten-1-ol.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5-5.7 | m | 2H | H2, H3 |

| ~4.1 | d | 2H | H1 |

| ~2.3 | m | 1H | H4 |

| ~1.7 | s | 1H | OH |

| ~0.9 | d | 6H | H5, H5' |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The hydroxyl proton shift can vary with concentration and solvent.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~135 | C3 |

| ~125 | C2 |

| ~65 | C1 |

| ~31 | C4 |

| ~22 | C5, C5' |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~3020 | Medium | =C-H stretch (alkene) |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Note: Data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CH₃]⁺ |

| 82 | Moderate | [M - H₂O]⁺ |

| 69 | High | [M - OCH₃]⁺ |

| 43 | Very High | [C₃H₇]⁺ (Isopropyl cation) |

Note: Fragmentation pattern is predicted based on the structure. The presence of 4-methyl-2-penten-1-ol has been confirmed in samples via headspace gas chromatography-mass spectrometry.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-methyl-2-penten-1-ol is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope, with a longer relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of liquid 4-methyl-2-penten-1-ol can be obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. A small drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A diluted solution of 4-methyl-2-penten-1-ol in a volatile organic solvent is injected into the GC, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Mandatory Visualization

Caption: Workflow of spectral analysis for 4-methyl-2-penten-1-ol.

References

Navigating the Safety Landscape of 4-Methyl-2-Penten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyl-2-penten-1-ol, an unsaturated alcohol, finds application in various chemical syntheses. As with any chemical substance, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the available safety and handling information for 4-methyl-2-penten-1-ol, with a focus on quantitative data, experimental protocols, and clear visual representations of safety procedures.

Section 1: Hazard Identification and Classification

Table 1: GHS Hazard Classification (Inferred)

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Note: This classification is inferred from a structurally similar compound and should be used for guidance only. A substance-specific risk assessment is essential.

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to safe handling and storage.

Table 2: Physical and Chemical Properties of 4-Methyl-2-penten-1-ol

| Property | Value | Source |

|---|---|---|

| CAS Number | 5362-55-0 | --INVALID-LINK--[1][2] |

| Molecular Formula | C₆H₁₂O | --INVALID-LINK--[1][2] |

| Molecular Weight | 100.16 g/mol | --INVALID-LINK--[1][2] |

| Appearance | Colorless liquid | Inferred from similar compounds |

| Flash Point | ~27°C (80.6°F) | --INVALID-LINK--[3] (Data for 4-Methyl-3-penten-2-one) |

| Boiling Point | ~130°C (266°F) | --INVALID-LINK--[3] (Data for 4-Methyl-3-penten-2-one) |

| Solubility | Soluble in water (3g/100mL at 20°C) | --INVALID-LINK--[3] (Data for 4-Methyl-3-penten-2-one) |

Section 3: Toxicological Data

Table 3: Toxicological Data (Data Not Available)

| Test | Species | Route | Value |

|---|---|---|---|

| LD50 | - | Oral | Data Not Available |

| LD50 | - | Dermal | Data Not Available |

| LC50 | - | Inhalation | Data Not Available |

Section 4: Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for 4-methyl-2-penten-1-ol by major regulatory bodies such as OSHA or ACGIH. For the related compound, 4-Methyl-3-penten-2-one, the following limits have been set and may serve as a conservative guide.

Table 4: Occupational Exposure Limits (for 4-Methyl-3-penten-2-one)

| Organization | TWA | STEL |

|---|---|---|

| ACGIH | 15 ppm | 25 ppm |

| OSHA | 25 ppm | - |

Section 5: Experimental Protocols

Detailed experimental protocols for the safety evaluation of 4-methyl-2-penten-1-ol have not been published. However, standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), would typically be employed.

Acute Oral Toxicity (OECD Test Guideline 425): The Up-and-Down Procedure (UDP) is a method to determine the LD50 value with a reduced number of animals.[4] The study involves administering a single dose of the substance to animals, typically rats, via oral gavage. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. Observations of toxic effects and mortality are recorded for a defined period.

Flash Point Determination (Closed-Cup Method): The flash point of a flammable liquid is determined using a standardized closed-cup apparatus.[3][5][6][7][8] A sample of the substance is heated in a closed cup, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

Section 6: Safety and Handling Precautions

Given the potential hazards, stringent safety measures should be implemented when handling 4-methyl-2-penten-1-ol.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof equipment and lighting.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from oxidizing agents and other incompatible materials.

Section 7: Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

-

Evacuate the area and eliminate all ignition sources.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Section 8: Visualized Workflows

The following diagrams illustrate key safety and handling workflows for 4-methyl-2-penten-1-ol.

Caption: Hazard Mitigation Workflow for 4-Methyl-2-penten-1-ol.

Caption: Spill Response Protocol for 4-Methyl-2-penten-1-ol.

Disclaimer: This guide has been compiled from the best available information. However, the safety data for 4-methyl-2-penten-1-ol is incomplete. All personnel handling this chemical should exercise extreme caution and conduct their own risk assessment. This document is intended for informational purposes only and does not constitute professional safety advice.

References

- 1. Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Flash point - Wikipedia [en.wikipedia.org]

- 6. filab.fr [filab.fr]

- 7. aidic.it [aidic.it]

- 8. stanhope-seta.co.uk [stanhope-seta.co.uk]

An In-depth Technical Guide on 4-methyl-2-penten-1-ol

This technical guide provides a comprehensive literature review of 4-methyl-2-penten-1-ol, a six-carbon allylic alcohol. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its chemical and physical properties, synthesis methodologies, spectroscopic data, and known biological activities. Due to the limited availability of data for 4-methyl-2-penten-1-ol, information on closely related isomers and the general class of allylic alcohols is included to provide a broader context.

Physicochemical Properties

4-Methyl-2-penten-1-ol, with the chemical formula C₆H₁₂O, is an unsaturated alcohol. It exists as two geometric isomers, (E) and (Z), due to the presence of a carbon-carbon double bond. While experimental physicochemical data for 4-methyl-2-penten-1-ol is sparse in the literature, some computed properties for the (E)-isomer are available. For comparative purposes, experimental data for the related saturated alcohol, 4-methyl-2-pentanol, is also provided.

Table 1: Physicochemical Properties of 4-methyl-2-penten-1-ol and Related Compounds

| Property | (E)-4-methyl-2-penten-1-ol (Computed) | 4-methyl-2-pentanol (Experimental) |

| CAS Number | 69143-05-1 | 108-11-2 |

| Molecular Formula | C₆H₁₂O[1] | C₆H₁₄O |

| Molecular Weight | 100.16 g/mol [1] | 102.17 g/mol |

| Boiling Point | Not available | 131-132 °C |

| Density | Not available | 0.807 g/cm³ |

| Solubility in Water | Not available | 15 g/L at 20 °C |

| XLogP3-AA | 1.2[1] | 1.4 |

| Topological Polar Surface Area | 20.2 Ų[1] | 20.2 Ų |

Synthesis of 4-methyl-2-penten-1-ol

A plausible and widely used method for the targeted synthesis of 4-methyl-2-penten-1-ol is the Grignard reaction. This approach involves the reaction of a Grignard reagent with an appropriate aldehyde. For the synthesis of 4-methyl-2-penten-1-ol, isovaleraldehyde could be reacted with a vinyl Grignard reagent, such as vinylmagnesium bromide.

General Experimental Protocol for Grignard Synthesis:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). A solution of vinyl bromide in the same anhydrous solvent is added dropwise to initiate the formation of vinylmagnesium bromide.

-

Grignard Reaction: The solution of isovaleraldehyde in anhydrous ether is cooled in an ice bath. The prepared vinylmagnesium bromide solution is then added dropwise to the aldehyde solution with constant stirring. The reaction is typically allowed to proceed to completion at room temperature.

-

Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield 4-methyl-2-penten-1-ol.

Spectroscopic Analysis

Experimental spectroscopic data for 4-methyl-2-penten-1-ol is not widely published. However, based on the known spectral characteristics of similar molecules, the expected spectroscopic features can be predicted.

Table 2: Predicted Spectroscopic Data for 4-methyl-2-penten-1-ol

| Technique | Predicted Key Signals/Features |

| ¹H NMR | Signals corresponding to vinylic protons (δ 5.5-6.0 ppm), a proton on the carbon bearing the hydroxyl group (δ ~4.0 ppm), a broad singlet for the hydroxyl proton, and signals for the aliphatic protons, including a doublet for the two methyl groups of the isopropyl moiety. |

| ¹³C NMR | Peaks in the olefinic region (δ 120-140 ppm), a peak for the carbon attached to the hydroxyl group (δ ~60-70 ppm), and peaks for the aliphatic carbons. |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching absorptions just below 3000 cm⁻¹, and a C=C stretching absorption around 1650-1670 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 100. Fragmentation would likely involve the loss of water (M-18), and cleavage of the C-C bond adjacent to the oxygen atom. |

Biological Activity and Toxicological Profile